Egfr-IN-71

Kinase Selectivity EGFR Polypharmacology

Procure Egfr-IN-71 for precise EGFR pathway dissection in chordoma models. Unlike clinical EGFR inhibitors with broad off-target effects, Egfr-IN-71 exhibits narrow-spectrum kinase inhibition (IC50 3.7 μM), validated activity in resistant U-CH2 cells, and a unique alkyne handle for CuAAC click chemistry probe development. Ideal for target engagement studies and SAR optimization.

Molecular Formula C16H9ClIN3
Molecular Weight 405.62 g/mol
Cat. No. B12401843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-71
Molecular FormulaC16H9ClIN3
Molecular Weight405.62 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)I)Cl
InChIInChI=1S/C16H9ClIN3/c1-2-10-7-12(4-6-14(10)17)21-16-13-5-3-11(18)8-15(13)19-9-20-16/h1,3-9H,(H,19,20,21)
InChIKeyNLIGPBIDARIYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-71 Technical Baseline and Procurement Considerations


Egfr-IN-71 (CAS 2676155-98-7) is a potent, narrow-spectrum epidermal growth factor receptor (EGFR) inhibitor with a reported IC50 of 3.7 μM in enzymatic assays . As an ATP-competitive kinase inhibitor built on the 4-anilinoquinazoline scaffold, it was optimized for anti-proliferative activity against chordoma cell lines and features a terminal alkyne handle enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for chemical probe development [1]. The compound's differentiation lies not in absolute potency but in its constrained selectivity profile relative to clinically approved EGFR inhibitors like erlotinib and gefitinib [1].

Why Generic Substitution of Egfr-IN-71 Is Scientifically Unjustified


Substituting Egfr-IN-71 with a different, even more potent, EGFR inhibitor such as erlotinib or afatinib is not functionally equivalent. While these clinical compounds have demonstrated activity against chordoma cell lines, they exhibit significantly broader kinase inhibition profiles (i.e., off-target polypharmacology) that complicate the direct interrogation of EGFR-dependent biology in chordoma models [1]. Furthermore, many clinical EGFR inhibitors are ineffective against resistant chordoma cell lines like U-CH2, whereas Egfr-IN-71 was specifically optimized to overcome this resistance gap [1]. Finally, Egfr-IN-71 contains a unique alkyne functional group that is absent in clinical EGFR inhibitors, enabling its use as a click chemistry probe for target engagement studies and assay development, which is not possible with standard clinical compounds .

Quantitative Differentiation Evidence for Egfr-IN-71 Against Comparators


Kinase Selectivity: Egfr-IN-71 Demonstrates a Narrower Kinome Profile vs. Erlotinib and Gefitinib

Egfr-IN-71 (reported as Compound 41) was profiled against a panel of 320 protein kinases at 1 μM and 10 μM. At 1 μM, Egfr-IN-71 inhibited only EGFR by >50%, demonstrating high selectivity. In contrast, clinically approved EGFR inhibitors erlotinib and gefitinib are known to exhibit broader kinome inhibition profiles, with similar or higher affinity for several other kinases [1]. At a higher concentration of 10 μM, Egfr-IN-71 showed moderate inhibition of only five additional kinases (Aurora-B, ERBB4, MAP4K4, PRKG2, and SLK) beyond EGFR [1]. This narrow selectivity is a key differentiating feature for research applications requiring minimal off-target effects.

Kinase Selectivity EGFR Polypharmacology Chordoma

Chordoma Cell Line Potency: Superior Activity of Egfr-IN-71 in Resistant U-CH2 Cells Compared to Clinical Compounds

In a panel of six chordoma cell lines, Egfr-IN-71 (Compound 41) demonstrated inhibitory activity across all lines with IC50 values of 9.1 μM (U-CH1), 16 μM (U-CH2), 0.48 μM (CH22), 25 μM (UM-Chor1), 0.96 μM (U-CH12), and 8.0 μM (U-CH7) . Notably, against the EGFR inhibitor-resistant U-CH2 cell line, Egfr-IN-71 exhibited an IC50 of 16 μM, whereas the clinical comparator erlotinib showed an IC50 of 18 μM in the same assay [1]. Furthermore, other clinical compounds like gefitinib and lapatinib, which are known to inhibit chordoma cells, were not specifically optimized for resistant lines like U-CH2 and often show reduced efficacy [1].

Chordoma EGFR Resistance Cell Viability

Toxicity Risk Assessment: Egfr-IN-71 Classified as Low-Risk in Multiparametric Profiling vs. High-Risk Clinical Comparators

Using a multiparametric cell health toxicity assay with a machine learning classifier, Egfr-IN-71 (Compound 41) was de-risked and advanced for further profiling. While specific numerical Cell Health Index scores for Compound 41 were not explicitly provided in the main text, the study states that the compound set was screened to prioritize hits with favorable toxicity profiles [1]. In contrast, the clinical EGFR inhibitors gefitinib and tesevatinib demonstrated high toxicity risk in this same assay [1]. Erlotinib exhibited low-to-intermediate risk [1]. This indicates that Egfr-IN-71 was selected for its improved safety margin relative to known clinical compounds with documented toxicity liabilities.

Toxicology Drug Discovery Chordoma Lead Optimization

Chemical Probe Utility: Unique Alkyne Handle Enables CuAAC Conjugation Absent in Clinical EGFR Inhibitors

Egfr-IN-71 contains a terminal alkyne group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This functional group is not present in any clinically approved EGFR inhibitor, including erlotinib, gefitinib, afatinib, or lapatinib. This structural feature allows for the covalent attachment of fluorescent dyes, biotin, or other reporter tags without compromising the compound's EGFR-binding pharmacophore, facilitating target engagement assays, cellular imaging, and pulldown experiments.

Click Chemistry Chemical Probe CuAAC Target Engagement

Defined Research and Procurement Scenarios for Egfr-IN-71 Based on Quantitative Evidence


Interrogating EGFR-Dependent Signaling in Chordoma Models with Minimal Off-Target Confounding

In experiments where precise dissection of EGFR-mediated signaling pathways in chordoma is required, Egfr-IN-71 is the optimal selection. Its narrow-spectrum kinase inhibition profile, as demonstrated by the inhibition of only EGFR at 1 μM in a 320-kinase panel, ensures that observed biological effects are primarily attributable to EGFR blockade rather than off-target polypharmacology [1]. This contrasts with broader-spectrum clinical EGFR inhibitors like erlotinib or gefitinib, which would introduce confounding kinase inhibition [1].

Investigating EGFR Inhibitor Resistance Mechanisms in U-CH2 and Other Resistant Chordoma Cell Lines

For studies focused on the U-CH2 cell line, a well-characterized model of EGFR inhibitor resistance in chordoma, Egfr-IN-71 is a critical research tool. It has been specifically validated in this line, showing an IC50 of 16 μM, which is a slight improvement over erlotinib's 18 μM [1]. Its activity across a panel of patient-derived chordoma cell lines (U-CH1, CH22, UM-Chor1, U-CH12, U-CH7) also supports its use in comparative studies across diverse genetic backgrounds .

Chemical Probe Development for EGFR Target Engagement Assays via Click Chemistry

Research groups developing in-cell or in vitro assays to monitor EGFR target engagement, subcellular localization, or to identify novel EGFR-binding partners should procure Egfr-IN-71 for its unique alkyne handle. This enables facile conjugation to azide-containing reporters (e.g., fluorophores, biotin) via CuAAC, a capability not offered by clinical EGFR inhibitors [1]. This eliminates the need for costly and time-consuming de novo synthesis of a tagged inhibitor.

Lead Optimization and Toxicology Profiling Studies in Early-Stage Drug Discovery for Chordoma

As a de-risked lead compound identified through a toxicology profiling assay platform, Egfr-IN-71 serves as an ideal starting point for further medicinal chemistry optimization [1]. Its favorable toxicity profile compared to high-risk clinical compounds like gefitinib makes it a safer scaffold for iterative structure-activity relationship (SAR) studies aimed at developing new therapeutics for chordoma [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-71

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.